molecular formula C9H11NO2 B3118156 Methyl 2-(phenylamino)acetate CAS No. 23284-84-6

Methyl 2-(phenylamino)acetate

Cat. No.: B3118156
CAS No.: 23284-84-6
M. Wt: 165.19 g/mol
InChI Key: SZJUWKPNWWCOPG-UHFFFAOYSA-N
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Description

Contextualization within Organic and Medicinal Chemistry

In organic synthesis, Methyl 2-(phenylamino)acetate serves as a valuable building block. smolecule.com Its reactive functional groups allow for a variety of chemical transformations, making it a key component in the preparation of other organic molecules. smolecule.com One common synthetic application is in the construction of peptide chains, where it acts as a protected form of the amino acid phenylglycine. smolecule.com

The significance of this compound extends prominently into medicinal chemistry. It is a precursor for the synthesis of numerous drugs exhibiting a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. Derivatives of this compound have been investigated for their potential in treating various conditions, highlighting its importance in drug discovery and development. lookchem.com For instance, certain derivatives have shown potential as anticancer agents and tyrosinase inhibitors.

Research Significance and Scope

The research significance of this compound lies in its adaptability. It is used in biochemical studies to investigate enzyme interactions and metabolic pathways. smolecule.com The compound and its derivatives are known to interact with enzymes such as acetyl-CoA synthetase and serine proteases, influencing crucial metabolic processes. biosynth.com This interaction is often attributed to the phenylamino (B1219803) group, which can form hydrogen bonds and hydrophobic interactions with molecular targets. The hydrochloride salt of this compound is frequently used in laboratory settings due to its improved solubility and stability. smolecule.com

The scope of research on this compound is broad, covering its synthesis, chemical reactivity, and biological applications. Studies have explored various synthetic routes to produce the compound with high purity and the diverse chemical reactions it can undergo. Furthermore, ongoing research continues to uncover new potential therapeutic applications for its derivatives.

Interactive Data Table: Compound Properties

PropertyValue
IUPAC Name methyl anilinoacetate
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS Number 23284-84-6
Physical Form Solid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-anilinoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)7-10-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJUWKPNWWCOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Established Synthetic Routes

The traditional synthesis of Methyl 2-(phenylamino)acetate relies on robust and well-documented chemical reactions, primarily nucleophilic substitutions and various coupling strategies.

The most common synthetic route to this compound involves the nucleophilic substitution reaction between an aniline (B41778) and a methyl haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate. smolecule.com In this reaction, the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbon atom of the methyl haloacetate, leading to the displacement of the halide and the formation of the C-N bond.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include sodium hydroxide (B78521), potassium carbonate, or triethylamine. researchgate.net The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or alcohols such as ethanol (B145695) or methanol (B129727) often being employed to facilitate the reaction. researchgate.net Industrial production may utilize continuous flow reactors to enhance efficiency. The reaction temperature is generally maintained between 50-70°C.

Another approach involves the Ullmann condensation, a copper-catalyzed reaction. google.comwikipedia.org This method can be used to couple anilines with aryl halides and is an alternative to other coupling reactions. wikipedia.org

Reductive amination provides an alternative pathway for the synthesis of this compound. wikipedia.org This one-pot reaction typically involves the condensation of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of aniline with a glyoxylate (B1226380) derivative, followed by reduction. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride. masterorganicchemistry.com

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.org This reaction can couple amines with aryl halides and has been applied to the synthesis of a wide range of aryl amines. wikipedia.orgacs.org While highly effective, the conditions often need to be tailored to the specific substrates, involving the selection of an appropriate palladium catalyst and ligand. wikipedia.org

Nucleophilic Substitution Approaches for this compound Formation

Advanced Synthetic Techniques and Optimization

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for producing this compound and its analogs.

While this compound itself is achiral, the synthesis of its chiral analogs, particularly α-arylglycines, is of significant interest in medicinal chemistry. researchgate.netresearchgate.net Asymmetric synthesis methods are employed to control the stereochemistry at the α-carbon.

One strategy involves the use of chiral auxiliaries. For instance, N-tert-butanesulfinylimino esters can undergo diastereoselective Friedel-Crafts reactions with arenes, catalyzed by Lewis acids like indium(III) triflate, to produce enantiomerically enriched α-arylglycines with high diastereoselectivity. researchgate.net Another approach utilizes chiral phase-transfer catalysts for the asymmetric alkylation of iminoesters. researchgate.net

Catalytic asymmetric methods are highly sought after. The catalytic asymmetric addition of nucleophiles to α-imino esters is a prominent route to optically enriched α- and β-amino acid derivatives. researchgate.net For example, the asymmetric alkynylation of α-imino esters has been achieved using a chiral copper(I) complex, yielding versatile intermediates for unnatural α-amino acid synthesis. pnas.org Furthermore, enantioselective C-H arylation of N-aryl glycine (B1666218) esters with aryl boronic acids has been developed using a chiral palladium(II) catalyst. rsc.org

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Microwave-assisted synthesis has emerged as a valuable technique. dergipark.org.tr For example, the hydrogenolysis of the phenylhydrazone of methyl benzoylformate to yield the methyl ester of phenylglycine has been achieved rapidly and in excellent yield under microwave irradiation. acs.org Microwave-assisted reductive alkylations of glycine methyl ester have also been reported, offering good yields and significantly shorter reaction times. nih.gov

Solvent-free or "dry media" synthesis is another green approach. researchgate.net These reactions are often carried out by grinding the reactants together, sometimes with a solid support or catalyst, which can lead to higher reaction rates and easier workup. researchgate.net The use of environmentally benign solvents, such as water or vegetable oils, is also being explored for reactions like the Buchwald-Hartwig amination. acs.orgmdpi.com For instance, citric acid has been used as a mediator in a one-pot synthesis in an ethanol-water mixture. primescholars.com

Stereoselective Synthesis of Chiral this compound Analogs

Derivatization Strategies of the this compound Scaffold

The this compound scaffold is a versatile building block that can be readily modified to generate a diverse range of derivatives. The reactive sites on the molecule include the secondary amine, the aromatic ring, and the methyl ester group.

N-Alkylation and N-Acylation: The nitrogen atom can be further alkylated or acylated. For example, N-methylation can be achieved, and the resulting N-methyl-N-phenylglycine methyl ester can be hydrolyzed to the corresponding carboxylic acid. prepchem.com Acylation with reagents like chloroacetyl chloride can also be performed. google.com

Reactions at the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using NaOH) or reduced to an alcohol using strong reducing agents like lithium aluminum hydride. smolecule.comprepchem.com

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation to introduce various functional groups onto the aromatic ring.

Cyclization Reactions: The scaffold can be used in cyclization reactions to form heterocyclic structures. For instance, ruthenium-catalyzed C-H/N-H oxidative coupling with internal alkynes can yield isoquinoline-1-carboxylates. csic.es

These derivatization strategies highlight the utility of this compound as a versatile intermediate in the synthesis of a wide array of more complex molecules. smolecule.com

Ester Moiety Modifications and Their Synthetic Implications

The ester group in this compound is a versatile functional handle that can be modified to alter the compound's properties or to facilitate subsequent synthetic transformations. These modifications can involve changing the alcohol component of the ester or converting the ester into other functional groups.

One of the most direct modifications is the variation of the alkyl group of the ester. For instance, changing from a methyl to an ethyl ester can have significant implications for the molecule's physical properties. Ethyl analogs generally exhibit higher lipophilicity and slower rates of hydrolysis compared to their methyl counterparts. This characteristic can be advantageous in certain applications where prolonged stability or specific solubility parameters are desired. The synthesis of these different esters can be achieved through standard esterification of 2-(phenylamino)acetic acid with the corresponding alcohol, such as methanol or ethanol, typically in the presence of an acid catalyst like sulfuric acid.

The ester moiety is not limited to simple alkyl groups. More complex alcohols can be employed, and this variation can be well-tolerated in certain reaction schemes. For example, in related acylation reactions, β-keto esters derived from intricate alcohols such as menthol (B31143) and cholesterol have been used successfully, yielding the desired products in good yield without compromising the reaction's efficiency. orgsyn.org

Beyond altering the alcohol portion, the ester group itself can be chemically transformed. It can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, 2-(phenylamino)acetic acid. smolecule.com This conversion is a critical step in processes like peptide synthesis, where the free carboxylic acid is necessary for forming amide bonds with other amino acids or their derivatives. smolecule.com

Furthermore, the ester functionality can undergo reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. smolecule.com The ester group can also be involved in nucleophilic substitution reactions, where it can be replaced by other functional groups, highlighting its versatility as a synthetic intermediate. smolecule.com

Phenylamino (B1219803) Group Functionalization and Substituent Effects

The phenylamino group of this compound offers a rich platform for synthetic modification through functionalization of the aromatic ring. The introduction of substituents can profoundly influence the molecule's electronic properties, reactivity, and even its solid-state characteristics. uky.edu

Electrophilic aromatic substitution is a primary method for functionalizing the phenyl ring. Reactions such as nitration, sulfonation, and halogenation can introduce various functional groups onto the aromatic core. For example, introducing a nitro (-NO₂) group creates an electron-withdrawing effect that alters the molecule's reactivity. This nitro group can then serve as a precursor to other functionalities; it can be readily reduced to an amino (-NH₂) group using agents like hydrogen gas with a palladium catalyst, providing a route to more complex substituted anilines.

The nature and position of substituents on the phenylamino ring play a critical role in the molecule's behavior. Structure-activity relationship (SAR) studies on related, more complex systems have shown that substituents significantly impact biological activity. For instance, in a series of aminopyrimidoisoquinolinequinones, the introduction of phenylamino groups increased cytotoxic potency. ucl.ac.be The electronic effects of substituents on this ring are crucial; electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OMe) at the para-position were found to decrease cytotoxic activity in certain contexts, which could be attributed to changes in the molecule's ability to interact with biological targets. ucl.ac.be

Substituents also exert significant steric and conformational effects. A systematic investigation into 3-methyl-2-(phenylamino)benzoic acids, which are structurally related to the core of interest, revealed that substituents on the aniline ring can lead to polymorphism—the ability of a compound to exist in multiple crystalline forms. uky.edu The steric repulsion between a methyl group on the benzoic acid ring and substituents on the aniline ring forces the molecule into a non-planar conformation. uky.edu This interplay of steric and electronic effects, influenced by substituents on both aromatic rings, dictates the solid-state packing and properties of the resulting compounds. uky.edu

The synthesis of functionalized derivatives often employs advanced cross-coupling methodologies. The Buchwald-Hartwig amination, for example, is a powerful technique for forming the C-N bond between an aryl halide and an amine. This method is tolerant of a wide array of functional groups, allowing for the synthesis of precursors with diverse substituents on the phenylamino ring. For instance, it has been used to couple aniline with substituted methyl benzoates to produce derivatives like methyl 4-(phenylamino)benzoate.

Chemical Reactivity and Transformation Studies

Ester Group Reactions

The ester functional group in Methyl 2-(phenylamino)acetate is a primary site for nucleophilic acyl substitution and reduction reactions. These transformations are fundamental in modifying the compound's structure and properties.

Hydrolysis Pathways and Kinetics of this compound

Ester hydrolysis is a characteristic reaction that converts esters into carboxylic acids and alcohols. In the case of this compound, hydrolysis yields 2-(phenylamino)acetic acid and methanol (B129727). The reaction can be catalyzed by either acid or base.

Under acidic conditions, the mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid. nih.gov The hydrolysis of esters like methyl acetate (B1210297) is catalyzed by hydronium ions and the rate is influenced by factors such as temperature and the activity of the acid catalyst. researchgate.netpsu.edu

Base-catalyzed hydrolysis, or saponification, typically proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, a strong base, resulting in the formation of the carboxylate salt. The final carboxylic acid is obtained after an acidic workup. Studies on similar esters show that the rate of base-catalyzed hydrolysis is dependent on the concentration of the hydroxide ion. researchgate.net

While specific kinetic data for this compound is not extensively detailed in the provided literature, the kinetics for analogous esters have been studied. For instance, the hydrolysis of methyl DL-α-phenyl-2-piperidylacetate exhibits a pH-dependent rate, with catalysis by both hydronium and hydroxyl ions. researchgate.net The hydrolysis of Ethyl 2-[(2-aminophenyl)amino]acetate, a closely related compound, can be achieved using sodium hydroxide under reflux conditions to yield the corresponding carboxylic acid.

Table 1: General Conditions for Ester Hydrolysis

Catalyst Type Reagents General Products
Acid H₂O, H⁺ (e.g., H₂SO₄, HCl) 2-(phenylamino)acetic acid + Methanol
Base NaOH or KOH, followed by H⁺ workup 2-(phenylamino)acetic acid + Methanol

Transesterification Processes Involving this compound

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org For this compound, this reaction involves exchanging its methyl group with another alkyl or aryl group from an alcohol.

This process can be catalyzed by acids or bases. masterorganicchemistry.com

Acid Catalysis : The reaction is initiated by the protonation of the carbonyl oxygen, making the ester more susceptible to nucleophilic attack by an alcohol molecule. masterorganicchemistry.com

Base Catalysis : An alkoxide, generated by the deprotonation of the alcohol, acts as a nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com

Transesterification is an equilibrium-driven process. To favor the formation of the desired product, the alcohol reactant is often used in excess, or one of the products (like methanol) is removed from the reaction mixture as it forms. wikipedia.org This technique is widely used in industrial processes, such as the production of polyesters and biodiesel. wikipedia.orgresearchgate.net A study on Ethyl 2-[(2-aminophenyl)amino]acetate demonstrates that it can be transesterified with methanol under acidic conditions (Methanol/H⁺) at 60°C to produce this compound, highlighting the reversibility and utility of this reaction for modifying solubility.

Table 2: Catalysts and Conditions for Transesterification

Catalyst Type Example Catalyst Reaction Conditions
Acid Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid Heating with excess alcohol
Base Sodium Methoxide (NaOMe), Sodium Ethoxide (NaOEt) Refluxing with alcohol
Enzyme Lipases Milder conditions, often used in biodiesel production researchgate.net

Reduction Reactions of the Ester Moiety

The ester group of this compound can be reduced to a primary alcohol, 2-(phenylamino)ethanol. This transformation requires strong reducing agents.

In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. libretexts.org This selectivity allows for the reduction of aldehydes and ketones in the presence of an ester group. For a more controlled reduction to the aldehyde stage, a less reactive hydride reagent like diisobutylaluminum hydride (DIBALH) can be used, typically at low temperatures such as -78°C to prevent over-reduction to the alcohol. libretexts.org

Table 3: Reducing Agents for Ester Transformation

Reagent Product from this compound Notes
Lithium Aluminum Hydride (LiAlH₄) 2-(phenylamino)ethanol Powerful, non-selective reducing agent. libretexts.orgharvard.edu
Diisobutylaluminum Hydride (DIBALH) 2-(phenylamino)acetaldehyde Reaction must be controlled at low temperatures. libretexts.org
Sodium Borohydride (NaBH₄) No reaction Not sufficiently reactive to reduce esters. libretexts.org

Phenylamino (B1219803) Group Reactions

The phenylamino moiety, consisting of an aromatic ring and a secondary amine, offers sites for both oxidation and electrophilic substitution, allowing for a wide range of functionalizations.

Oxidation Pathways of the Phenylamino Moiety

The phenylamino group is susceptible to oxidation. The nitrogen atom and the electron-rich aromatic ring can both undergo oxidation depending on the reagent and reaction conditions. The oxidation of this compound can lead to the formation of corresponding nitroso or nitro derivatives. Common oxidizing agents used for such transformations include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide.

Studies on other arylamines, such as aniline (B41778), show that oxidation can also lead to more complex outcomes. For instance, reaction with selenium dioxide can result in oxidative polymerization to form polyaniline-like structures. beilstein-journals.org In some cases, oxidation can lead to the formation of quinones. The oxidation of 4-(phenylamino)phenol with tert-butyl hydroperoxide (TBHP) generates a 4-(phenylimino)cyclohexa-2,5-dienone intermediate, demonstrating the reactivity of the phenylamino system towards oxidation. sioc-journal.cn

Table 4: Potential Oxidation Products and Reagents

Oxidizing Agent Potential Product(s)
Potassium Permanganate (KMnO₄) Nitroso or Nitro derivatives
Hydrogen Peroxide (H₂O₂) Nitroso or Nitro derivatives
Selenium Dioxide (SeO₂) Oxidative polymers, Nitro derivatives beilstein-journals.org
tert-Butyl hydroperoxide (TBHP) Quinone-imine type structures sioc-journal.cn

Substitution Reactions at the Phenylamino Group

The phenylamino group strongly activates the aromatic ring towards electrophilic aromatic substitution. The amino group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add at positions 2, 4, and 6 relative to the amino substituent.

Common electrophilic substitution reactions that this compound can undergo include:

Halogenation : Reaction with halogens (Cl₂, Br₂) can introduce one or more halogen atoms onto the phenyl ring.

Nitration : Treatment with nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) can introduce a nitro (-NO₂) group.

Sulfonation : Reaction with concentrated sulfuric acid (H₂SO₄) can add a sulfonic acid (-SO₃H) group.

The specific conditions for these reactions must be carefully controlled to avoid side reactions, such as oxidation of the ring or the amino group. The reactivity of the phenylamino group also allows for other types of coupling reactions. For example, related anilino-pyrimidine compounds undergo various condensation and alkylation reactions, showcasing the versatility of the aniline scaffold in synthesis. acs.orgnih.gov

Table 5: Electrophilic Substitution Reactions

Reaction Reagents Expected Major Products (Substituent Position)
Halogenation Br₂ or Cl₂ Ortho, Para
Nitration HNO₃, H₂SO₄ Ortho, Para
Sulfonation H₂SO₄ (fuming) Ortho, Para

Intramolecular Cyclization Reactions for Heterocycle Formation

This compound serves as a versatile precursor for the synthesis of various heterocyclic systems through intramolecular cyclization. These reactions typically involve the formation of a new bond between the nitrogen atom or the phenyl ring and a carbon atom of the acetate moiety. The specific product formed is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. Key heterocyclic structures synthesized from this precursor include indoxyls (precursors to indigo), oxindoles, and quinolines.

One of the most historically significant cyclization reactions of an N-arylglycine ester is its conversion to an indoxyl derivative. For instance, this compound can be cyclized in a high-temperature melt of potassium hydroxide and sodium amide at approximately 260-270°C. google.com This process results in the formation of indoxyl, which is readily oxidized by air to the dye indigo (B80030). google.com This transformation represents a variation of the Madelung indole (B1671886) synthesis, adapted for an ester precursor.

Furthermore, N-phenylglycine esters are key substrates in modern synthetic methodologies for forming other important heterocycles. Transition-metal-free intramolecular dehydrogenative coupling (IDC) has been applied to the synthesis of 2-oxindoles from related N-aryl glycine (B1666218) derivatives, a pathway also accessible for this compound. iiserkol.ac.in Additionally, copper-mediated intramolecular C-H activation and cyclization of related anilide systems provide a route to 3-substituted oxindoles. orgsyn.org

In another synthetic application, this compound can participate in cross-dehydrogenative coupling (CDC) reactions. When reacted with enaminones in the presence of an oxidant like potassium persulfate (K₂S₂O₈), it undergoes a formal [4+2] annulation to yield 2,3-dicarbonyl quinoline (B57606) derivatives. rsc.org This method demonstrates the utility of activating the methylene (B1212753) C(sp³)–H bonds of the glycine unit to construct more complex fused heterocyclic systems. rsc.org

The following table summarizes representative intramolecular cyclization reactions involving this compound and its close derivatives.

Heterocyclic ProductReagents and ConditionsDescriptionReference
IndoxylKOH, NaNH₂, 260-270°C meltHigh-temperature base-mediated intramolecular condensation. The resulting indoxyl can be oxidized to indigo dye. google.com
2,3-Dicarbonyl QuinolinesEnaminones, K₂S₂O₈, solvent, 90°COxidative cross-dehydrogenative coupling involving C(sp³)–H activation of the glycine ester. rsc.org
2-OxindolesTransition-metal-free or Cu(II)-mediated conditionsIntramolecular C-H functionalization/dehydrogenative coupling of sp² C-H (aryl) and sp³ C-H (methylene) bonds. iiserkol.ac.inorgsyn.org
1,4-Benzodiazepin-2-onesPolyphosphoric acid (PPA), 120°CAcid-catalyzed intramolecular cyclization, demonstrated on the analogous ethyl ester of a related diamine structure.

Mechanistic Insights into this compound Transformations

The transformations of this compound into various heterocyclic scaffolds are governed by distinct reaction mechanisms, which are dictated by the reagents and conditions employed.

The classical synthesis of indoxyl from N-phenylglycine or its esters under strongly basic, high-temperature conditions (e.g., NaNH₂/KOH melt) proceeds through an intramolecular condensation mechanism. google.com The process is believed to initiate with the deprotonation of the amine nitrogen by the strong base. Subsequent deprotonation of the α-carbon creates a dianionic intermediate. This is followed by an intramolecular nucleophilic attack of the α-carbon anion onto the ester carbonyl group, forming a five-membered ring. The elimination of a methoxide ion then leads to the formation of the enolate of indoxyl. google.com

In contrast, the formation of quinoline derivatives via cross-dehydrogenative coupling (CDC) with enaminones follows a radical pathway. rsc.org Mechanistic studies indicate that this transformation proceeds via a single-electron transfer (SET) mechanism. rsc.org The oxidant, K₂S₂O₈, initiates the process, likely generating sulfate (B86663) radicals which abstract a hydrogen atom from the methylene group (the C(sp³)-H bond) of this compound to form a carbon-centered radical. This radical intermediate then engages in a cascade of reactions with the enaminone, leading to cyclization and aromatization to afford the final quinoline product.

The synthesis of oxindoles via intramolecular dehydrogenative coupling represents another mechanistic pathway. In metal-free versions, the reaction may proceed through a radical mechanism or a concerted process involving C-H bond activation. iiserkol.ac.in In copper-catalyzed systems, the mechanism likely involves the formation of an organocopper intermediate. orgsyn.org The Cu(II) catalyst facilitates the deprotonation and activation of an aromatic C-H bond, followed by an intramolecular C-C bond formation with the enolate of the glycine ester moiety, leading to the cyclized oxindole (B195798) product after oxidative aromatization.

For related substrates, such as ethyl 2-[(2-aminophenyl)amino]acetate, the formation of benzodiazepines is achieved under acidic conditions. The proposed mechanism involves acid catalysis, where a proton activates the ester carbonyl group, making it more electrophilic. The pendant amino group on the phenyl ring then acts as a nucleophile, attacking the activated carbonyl carbon to form a six-membered ring intermediate, which subsequently dehydrates to form the benzodiazepine (B76468) ring system.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Methyl 2-(phenylamino)acetate, ¹H, ¹³C, and 2D NMR methods are employed to characterize the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their neighboring atoms. The spectrum is characterized by distinct signals for the aromatic protons, the amine proton (N-H), the methylene (B1212753) (CH₂) protons, and the methyl (CH₃) protons of the ester group. General chemical shift ranges for the phenylamino (B1219803) and methyl ester moieties are typically between 6.5–7.5 ppm and 3.6–3.8 ppm, respectively. carlroth.com

The amine proton (N-H) often appears as a broad singlet, and its chemical shift can be variable depending on solvent and concentration. The methylene protons adjacent to the nitrogen and the carbonyl group typically resonate as a singlet, as they lack adjacent coupling protons, though coupling to the N-H proton can sometimes be observed. The methyl ester protons also appear as a sharp singlet. The protons on the phenyl ring exhibit a complex multiplet pattern due to spin-spin coupling, with distinct shifts for the ortho, meta, and para positions. In many organic compounds, hydrogens bound to heteroatoms like nitrogen lose their coupling information due to rapid proton exchange. libretexts.org

Table 1: Typical ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
H-para (aromatic) ~6.7 Triplet (t) 1H
H-ortho (aromatic) ~6.8 Doublet (d) 2H
H-meta (aromatic) ~7.2 Triplet (t) 2H
N-H ~4.5 Broad Singlet (br s) 1H
-CH₂- ~3.9 Singlet (s) 2H

Note: Data are typical values based on analogous structures and general NMR principles. Exact shifts and multiplicities can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment. For this compound, seven distinct signals are expected, corresponding to the carbonyl carbon, the four unique carbons of the phenyl ring (ipso, ortho, meta, para), the methylene carbon, and the methyl carbon.

The carbonyl carbon (C=O) is the most deshielded, appearing at the downfield end of the spectrum, typically around 170-172 ppm. libretexts.org The aromatic carbons resonate in the 110-150 ppm range, with the ipso-carbon (attached to nitrogen) being the most downfield of this group. libretexts.org The aliphatic carbons, the methylene (-CH₂-) and methyl (-OCH₃), appear at the upfield end of the spectrum. libretexts.org General trends show that sp²-hybridized carbons absorb from 110 to 220 δ, while sp³-hybridized carbons absorb from 0 to 90 δ. libretexts.org

Table 2: Typical ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C=O ~171.5
C-ipso ~147.0
C-meta ~129.5
C-para ~118.0
C-ortho ~113.5
-OCH₃ ~52.5

Note: Data are typical values based on analogous structures and general NMR principles.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the structural assignments made from 1D spectra. uni-saarland.de

COSY (¹H-¹H Correlation): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. missouri.edu For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons. Key correlations would include:

Cross-peaks between the ortho and meta protons, and between the meta and para protons of the phenyl ring, confirming their connectivity.

A potential cross-peak between the N-H proton and the adjacent -CH₂- protons, confirming the N-CH₂ bond. The observation of this peak can be dependent on the rate of proton exchange.

HSQC (¹H-¹³C Correlation): This experiment correlates protons with the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals in the ¹³C spectrum. Expected correlations include:

The methyl proton singlet (~3.7 ppm) would correlate with the methyl carbon (~52.5 ppm).

The methylene proton singlet (~3.9 ppm) would correlate with the methylene carbon (~46.5 ppm).

Each aromatic proton signal would correlate with its respective aromatic carbon signal (ortho, meta, para).

These 2D techniques provide an unambiguous map of the molecule's framework, confirming the assignments of both the proton and carbon skeletons.

13C NMR Spectroscopic Analysis and Carbon Framework Characterization

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. miamioh.edu This precision allows for the determination of the exact elemental composition. The molecular formula of this compound is C₉H₁₁NO₂. The calculated monoisotopic mass of the protonated molecule, [M+H]⁺, can be determined by summing the exact masses of the most abundant isotopes of its constituent atoms.

Table 3: High-Resolution Mass Data for this compound

Ion Molecular Formula Calculated Exact Mass

Note: Calculated exact mass based on the most abundant isotopes (¹²C = 12.00000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915).

This accurate mass measurement is a critical piece of data for confirming the identity of the compound and distinguishing it from isomers or other compounds with the same nominal mass.

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which then breaks apart into smaller, charged fragments. The pattern of these fragments provides a fingerprint that can be used for structural elucidation. miamioh.edu For esters, common fragmentation pathways include the loss of the alkoxy group. For molecules containing a phenylamino group, cleavage of the bond beta to the aromatic ring is common.

For this compound (MW = 165.19), the key fragmentation pathways would include:

Molecular Ion (M⁺•): A peak at m/z 165 corresponding to the intact radical cation [C₉H₁₁NO₂]⁺•.

Loss of the methoxy (B1213986) radical (•OCH₃): Cleavage of the O-CH₃ bond results in an acylium ion [M - 31]⁺ at m/z 134.

Loss of the carbomethoxy radical (•COOCH₃): Cleavage of the CH₂-C bond gives the [M - 59]⁺ ion at m/z 106 . This fragment, [C₆H₅NHCH₂]⁺, is expected to be particularly stable due to resonance and is often the base peak (the most abundant fragment).

Phenyl Cation: A fragment at m/z 77 corresponding to the phenyl cation, [C₆H₅]⁺, is also a common feature in the mass spectra of phenyl-containing compounds.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Formula
165 Molecular Ion [C₉H₁₁NO₂]⁺•
134 [M - •OCH₃]⁺ [C₈H₈NO]⁺
106 [M - •COOCH₃]⁺ (Base Peak) [C₇H₈N]⁺

High-Resolution Mass Spectrometry for Accurate Mass Determination

Chromatographic Separations and Quantification

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for quantifying its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed for these purposes, with chiral chromatography being essential for resolving enantiomers.

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of this compound and its derivatives. Reversed-phase HPLC is a common and effective technique.

For instance, a study on the quantification of an impurity in aceclofenac, methyl[2-[(2,6-dichlorophenyl)amino]phenyl]acetate, utilized a reversed-phase HPLC method. The separation was achieved on a C18 column with an isocratic mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer. researchgate.net This method demonstrated excellent sensitivity and linearity, making it suitable for quality control. researchgate.net While specific to a derivative, the principles are directly applicable to the analysis of this compound.

The stability of this compound can also be monitored using HPLC, which is crucial as the compound is susceptible to hydrolysis. Periodic HPLC analysis is recommended for samples in long-term storage to detect any degradation to 2-(phenylamino)acetic acid.

A typical HPLC method for purity determination would involve:

Table 1: Typical HPLC Parameters for this compound Analysis
ParameterCondition
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water or Acetonitrile/Phosphate Buffer
Detection UV at a specific wavelength (e.g., 254 nm)
Flow Rate Typically 1.0 mL/min
Temperature Ambient

This table summarizes a general setup for HPLC analysis. The exact conditions, such as the mobile phase composition and UV detection wavelength, would be optimized for the specific application to achieve the best separation and sensitivity.

Gas Chromatography (GC) Applications in Analysis

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful tool for the analysis of this compound. This technique is particularly useful for identifying and quantifying volatile compounds.

GC-MS analysis can confirm the presence of N-phenylglycine methyl ester in complex mixtures. For example, it was identified as a minor component in an oil extract. researchgate.net The mass spectrum obtained from GC-MS provides a molecular fingerprint, with the molecular ion peak confirming the compound's molecular weight. spectrabase.com

For analytical purposes, derivatization can sometimes be employed to improve the chromatographic properties of amino acid esters, although it may not always be necessary for this compound itself. researchgate.net

A standard GC method for analyzing this compound might involve:

Table 2: General GC Method Parameters
ParameterCondition
Column A non-polar or medium-polarity capillary column (e.g., DB-5MS)
Injector Temperature Sufficiently high to ensure volatilization without degradation
Oven Program A temperature ramp to separate components based on boiling point
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

This table outlines a general approach for GC analysis. The specific temperature program and column choice are critical for achieving good resolution from other components in the sample.

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound can exist as enantiomers, chiral chromatography is essential for determining enantiomeric purity. This is particularly important in pharmaceutical applications where one enantiomer may have the desired biological activity while the other could be inactive or even harmful.

Several approaches to chiral separation exist, including the use of chiral stationary phases (CSPs), chiral mobile phase additives, or derivatization with a chiral reagent to form diastereomers that can be separated on a standard column. sigmaaldrich.comelementlabsolutions.com Polysaccharide-based CSPs are widely used and have proven effective for separating a broad range of chiral compounds. elementlabsolutions.com

For phenylglycine and its derivatives, chiral HPLC methods have been developed using various CSPs. For example, chiral crown ethers have been used to separate phenylglycine enantiomers. researchgate.net In another study, a CSP with (S,S) configuration showed good recognition for separating N-(3,5-dinitrobenzoyl) amino alcohols, though it was less effective for the corresponding methyl esters of amino acids like phenylglycine. capes.gov.br This highlights the importance of selecting the appropriate chiral stationary phase for the specific analyte. Phenylglycine methyl ester itself has been developed as a chiral anisotropic reagent for determining the absolute configuration of chiral carboxylic acids. nih.gov

X-ray Crystallography and Solid-State Characterization of this compound and its Derivatives

X-ray crystallography provides definitive, three-dimensional structural information for crystalline compounds. This technique is invaluable for confirming the molecular structure, stereochemistry, and intermolecular interactions of this compound and its derivatives in the solid state.

The crystal structure of N-benzyloxycarbonyl-alanyl-phenylalanyl-methyl ester highlighted the crucial role of N-H···O=C hydrogen bonds in the peptide backbone for determining the conformation and self-assembly of the molecules. mdpi.com Research on Ru-catalyzed C-H functionalization of phenylglycine derivatives has also utilized X-ray crystallography to determine the structure of the resulting isoquinoline-1-carboxylates. csic.es

These examples underscore the power of X-ray crystallography to provide detailed structural data, which is crucial for understanding the properties and reactivity of these molecules.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

For this compound, IR spectroscopy can confirm the presence of key functional groups. The N-H stretch of the secondary amine is typically observed around 3300-3500 cm⁻¹. The C=O stretch of the ester group appears as a strong absorption in the region of 1735-1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. The reduction of a related imine compound, 2-((phenylimino)methyl)phenol, was monitored by the disappearance of the C=N stretch and the appearance of the C-N and N-H vibrations of the resulting secondary amine, 2-((phenylamino)methyl)phenol, demonstrating the utility of IR in tracking reactions. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. For N-phenylglycine ethyl ester, a related compound, Raman spectra have been recorded and are available in spectral databases. nih.gov Vibrational analyses of similar molecules, such as D-phenylglycinium perchlorate, have utilized both IR and Raman spectroscopy to make reliable interpretations of the vibrational spectra. researchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Amine) Stretch3300 - 3500
C-H (Aromatic) Stretch3000 - 3100
C-H (Aliphatic) Stretch2850 - 3000
C=O (Ester) Stretch1735 - 1750
C=C (Aromatic) Stretch1400 - 1600
C-N Stretch1250 - 1350
C-O (Ester) Stretch1000 - 1300

This table provides a guide to the expected IR absorption bands for this compound, which are essential for its initial characterization and for monitoring its synthesis and reactions.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and geometry of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.

Density Functional Theory (DFT) is a widely used computational method to investigate the molecular and electronic properties of organic compounds. irejournals.comresearchgate.net For a molecule like Methyl 2-(phenylamino)acetate, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), can determine its optimized geometric parameters. tandfonline.com These studies provide a detailed picture of bond lengths, bond angles, and dihedral angles in the molecule's ground state.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial indicator of chemical reactivity and kinetic stability. epstem.net A smaller energy gap suggests higher reactivity.

Furthermore, DFT is used to generate a Molecular Electrostatic Potential (MESP) map. irejournals.comtandfonline.com The MESP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting intermolecular interactions and sites of chemical reactivity. mdpi.com Theoretical calculations predict that for aniline-based compounds, the lone pair of electrons on the nitrogen atom significantly influences the electronic properties and conjugation with the aromatic ring. nih.gov

Table 1: Representative Theoretical Electronic Properties Calculated via DFT for Phenylamino-type Structures.
ParameterTypical Calculated ValueSignificance
HOMO Energy~ -5.5 to -6.5 eVIndicates electron-donating capability (nucleophilicity).
LUMO Energy~ -0.5 to -1.5 eVIndicates electron-accepting capability (electrophilicity).
HOMO-LUMO Gap (η)~ 4.5 to 5.5 eVCorrelates with chemical stability and reactivity. epstem.net
Dipole Moment (μ)~ 2.0 to 3.5 DebyeMeasures overall molecular polarity. epstem.net

The flexibility of this compound arises from the rotation around several single bonds, leading to various possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface (PES). frontiersin.org

Computational methods can perform a systematic scan of the PES by rotating key dihedral angles and calculating the energy of each resulting geometry. epstem.net For this compound, the critical torsion angles would include:

The C-N-C-C angle, defining the twist of the phenyl group relative to the rest of the molecule.

The N-C-C=O angle, defining the orientation of the ester group.

Studies on structurally similar molecules, such as 3-methyl-2-(phenylamino)benzoic acid, show that steric hindrance can lead to non-planar, twisted geometries being the most stable. uky.edu The final geometries are a balance between stabilizing factors, like intramolecular hydrogen bonds (e.g., between the N-H group and the ester's carbonyl oxygen), and destabilizing steric repulsions. frontiersin.orguky.edu The analysis reveals the relative energies of different conformers (e.g., gauche vs. anti) and the energy barriers for rotation between them. studypug.com

Table 2: Key Dihedral Angles and Stability in Conformational Analysis.
Conformation TypeCharacteristic Dihedral Angle(s)Relative StabilityDescription
Anti-periplanar~180°Often most stable (low energy)Substituents are positioned on opposite sides, minimizing steric clash. studypug.com
Gauche (Synclinal)~60°May be stableSubstituents are adjacent. Can be stabilized by intramolecular hydrogen bonding. frontiersin.orgstudypug.com
Syn-periplanar~0°Unstable (high energy)Substituents are eclipsed, leading to maximum steric repulsion. studypug.com

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend theoretical investigations to dynamic systems, particularly the interaction of a small molecule (ligand) with a large biological macromolecule (protein).

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a protein's active site. nih.gov This method is instrumental in predicting the mechanism of action (MoA) by identifying potential biological targets for a compound. epfl.ch For this compound, docking simulations would be performed against the crystal structures of relevant enzymes or receptors, such as sirtuins or cyclooxygenases, given its use as a precursor for biologically active molecules. nih.gov

The process involves placing the ligand in various positions and orientations within the protein's binding pocket and calculating a "binding score" for each pose. pensoft.net This score, an estimation of the binding free energy, helps identify the most likely binding mode. The analysis of the best-docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. researchgate.net These findings provide a structural hypothesis for the compound's biological activity and support structure-activity relationship (SAR) studies. acs.org

Table 3: Hypothetical Docking Results for a Phenylamino-based Ligand.
Protein Target (Example)Binding Energy (kcal/mol)Key Interacting Residues (Example)Types of Interaction
SIRT2-7.5Phe96, Ile118, His150Hydrophobic, π-π stacking
DNA Gyrase B-8.2Asp73, Gly77, Thr165Hydrogen bonds, van der Waals
Thymidylate Synthase-6.9Trp80, Leu192, Arg50Hydrogen bond, hydrophobic

Structure-based drug design (SBDD) uses the three-dimensional structural information of the ligand-protein complex, often obtained from docking studies or X-ray crystallography, to guide the design of new, more potent, and selective derivatives. acs.org Starting with the predicted binding mode of this compound, medicinal chemists can propose structural modifications to optimize its interactions with the target protein.

Key SBDD strategies include:

Filling Hydrophobic Pockets : Adding lipophilic groups to the phenyl ring to occupy empty hydrophobic pockets in the binding site, thereby increasing binding affinity.

Forming Additional Hydrogen Bonds : Introducing or repositioning hydrogen bond donors (like -OH, -NH2) or acceptors (like C=O) to form new, stabilizing hydrogen bonds with the protein backbone or side chains. mdpi.com

Enhancing Selectivity : Modifying the ligand's structure to exploit unique features of the target's binding site that are not present in related proteins, thus improving selectivity and reducing off-target effects. acs.org

Scaffold Hopping : Replacing the core phenylaminoacetate scaffold with a different chemical structure (bioisostere) that maintains the key binding interactions but may offer improved pharmacokinetic properties.

This iterative cycle of design, synthesis, and testing, guided by computational models, accelerates the discovery of lead compounds. researchgate.net

Ligand-Protein Docking Studies for Mode of Action Prediction

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods are invaluable for predicting the chemical reactivity of a molecule and for elucidating the mechanisms of chemical reactions. These approaches can forecast the outcome of reactions and guide the optimization of synthetic routes.

By mapping the potential energy surface of a reaction, DFT calculations can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states (TS). rsc.org The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate. This allows for the theoretical comparison of different potential reaction pathways, such as concerted versus stepwise mechanisms. rsc.org For this compound, such studies could predict the outcomes of reactions like hydrolysis, oxidation, or electrophilic substitution on the phenyl ring.

Another approach involves using "conceptual DFT" to calculate global and local reactivity descriptors. mdpi.com

Local Descriptors : Fukui functions or analysis of the MESP can pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. mdpi.com For instance, the nitrogen atom is expected to be a primary nucleophilic site, while the carbonyl carbon is an electrophilic site.

These predictive models can significantly reduce the amount of empirical experimentation needed to understand and control chemical transformations. chemrxiv.org

Table 4: Conceptual DFT Reactivity Descriptors and Their Interpretation.
DescriptorSymbolInterpretation
Chemical HardnessηResistance to change in electron distribution; higher values indicate lower reactivity. mdpi.com
Electrophilicity IndexωPropensity of a molecule to accept electrons; predicts electrophilic character. mdpi.com
Nucleophilicity IndexNPropensity of a molecule to donate electrons; predicts nucleophilic character. mdpi.com
Fukui Functionf(r)Identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

Biological and Pharmacological Research Applications

Role in Organic Synthesis for Biological Applications

The utility of methyl 2-(phenylamino)acetate extends to the creation of more complex molecules with potential biological relevance.

Building Block in Peptide Synthesis

This compound, also referred to as PhgOMe in some contexts, can function as a building block in the synthesis of peptides. smolecule.com Its structure contains a protected amino acid, phenylglycine, and a methyl ester group. This combination facilitates efficient coupling reactions with other amino acid derivatives, allowing for the stepwise construction of peptide chains. smolecule.com The methyl ester group can be readily deprotected to reveal the free carboxylic acid, which is essential for forming peptide bonds. smolecule.com While not as common as other protected amino acids, its derivatives have been utilized in specific synthetic strategies. For instance, α,α-difluoro-β-lactams can undergo ring-opening aminolysis with various amino acids to produce fluorine-containing peptides, with methyl [2,2-difluoro-3-phenyl-3-(phenylamino)propanoyl]-L-valinate being one such product. thieme-connect.comd-nb.info

Chiral Derivatizing Agent for Absolute Configuration Determination (Mosher Method)

The determination of the absolute configuration of chiral molecules is crucial in medicinal chemistry. The Mosher method is a widely used NMR technique for this purpose, employing a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to react with an alcohol or amine of unknown stereochemistry. wikipedia.orgresearchgate.netumn.edu This reaction forms diastereomeric esters or amides. The differing spatial arrangements of these diastereomers lead to discernible differences in their proton and/or fluorine-19 NMR spectra, allowing for the assignment of the absolute configuration of the original molecule. wikipedia.org While MTPA is the standard Mosher's reagent, other chiral derivatizing agents are also employed. hebmu.edu.cn In this context, derivatives of phenylglycine, such as phenylglycine methyl ester (PGME), can be used to determine the absolute configuration of chiral carboxylic acids. hebmu.edu.cn The chiral acid reacts with PGME to form diastereomeric amides, whose NMR spectra can then be analyzed to deduce the stereochemistry.

Exploration of Bioactive Molecules Incorporating the this compound Moiety

The incorporation of the this compound scaffold into larger molecules allows researchers to investigate their potential as bioactive agents. smolecule.com

Metabolic Stability and Biotransformation Studies

The metabolic stability of a potential drug candidate is a critical factor in its development. The chemical structure of a molecule significantly influences its susceptibility to metabolism by enzymes in the body, primarily in the liver. nih.govacs.org Studies on derivatives of 2-phenylaminophenylacetic acid, a class of compounds to which this compound belongs, have shown that even subtle changes to the chemical structure can lead to noticeable differences in metabolic stability. nih.gov For example, the introduction of different halogen or aliphatic substituents can alter how the molecule is metabolized. nih.gov Research has shown that replacing metabolically vulnerable groups with more stable ones, such as an oxetane (B1205548) ring or a tert-hydroxyl group, can significantly improve metabolic stability. acs.orgresearchgate.net Similarly, the introduction of nitrogen atoms into electron-rich rings like thiophene (B33073) or furan (B31954) can enhance metabolic stability. acs.org The metabolic stability of some isoquinoline (B145761) derivatives has been evaluated, with most showing poor stability in human and mouse liver microsomes. rsc.org

Cell Permeability and Pharmacokinetic Considerations

The ability of a molecule to pass through cell membranes is another crucial pharmacokinetic property. nih.gov Poor membrane permeability can limit the effectiveness of a potential drug. nih.gov Computational and experimental methods are used to predict and assess the cell permeability of compounds. For instance, in a study of HIV-1 capsid inhibitors, a derivative, II-10c, was found to have poor membrane permeability in Caco-2 cell assays. rsc.org The pharmacokinetic properties of a methyl ester derivative of diclofenac, 2-(2-(2,6-dichlorophenylamino)phenyl)methyl acetate (B1210297), showed rapid and complete oral absorption with a peak time of about one hour. google.com The design of molecules with favorable pharmacokinetic profiles is a key aspect of drug discovery. acs.orgopenmedicinalchemistryjournal.com

Investigational Therapeutic Potentials of this compound Derivatives

The core structure of this compound is found in various derivatives that have been investigated for a range of therapeutic applications.

Derivatives of this scaffold have been explored for their potential as:

Anticancer agents : Compounds with a similar phenylamino (B1219803) structure have shown anticancer activity against chronic lymphocytic leukemia cells. Thienopyrimidine-hydroxamic acids, which can be synthesized from related starting materials, have been evaluated as chimeric kinase and HDAC inhibitors. nih.gov Isosteviol derivatives incorporating amino acid esters have also demonstrated antiproliferative activity against various cancer cell lines. mdpi.com

Analgesic and anti-inflammatory agents : As a precursor for various drugs, the core structure is associated with analgesic and anti-inflammatory properties. The methyl ester derivative of diclofenac, for instance, has demonstrated significant anti-inflammatory and analgesic effects in animal models. google.com

Antimicrobial agents : The compound has shown potential antimicrobial effects.

Enzyme inhibitors : It can act as an enzyme inhibitor by binding to the active site of an enzyme, a mechanism that is fundamental to the action of many drugs. For example, its hydrochloride salt is described as a serine protease inhibitor. biosynth.com Derivatives of a similar structure have shown inhibitory activity against tyrosinase.

Antioxidants : Thiourea derivatives, which can be synthesized from related amines, have demonstrated antioxidant activity. mdpi.com

Below is a table summarizing some of the investigated therapeutic potentials of molecules containing the phenylaminoacetate or related structures.

Therapeutic AreaTarget/ActivityExample Compound/Derivative Class
Oncology Tyrosinase InhibitionPhenylamino compounds
Anticancer (Chronic Lymphocytic Leukemia)Structurally similar compounds
Kinase/HDAC InhibitionThienopyrimidine-hydroxamic acids
AntiproliferativeIsosteviol derivatives with amino acid esters
Inflammation/Pain Analgesic & Anti-inflammatoryDiclofenac methyl ester
Infectious Disease AntimicrobialGeneral Phenylaminoacetate derivatives
Enzymology Serine Protease InhibitionThis compound hydrochloride
Oxidative Stress AntioxidantThiourea derivatives

Table 1: Investigational Therapeutic Potentials of Phenylaminoacetate Derivatives and Related Compounds

Anticancer Activity Studies

Derivatives based on the this compound framework have demonstrated promising results in the field of oncology research. These compounds have been systematically evaluated through a variety of assays to determine their efficacy and mechanism of action against cancer cells.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

A crucial first step in assessing the anticancer potential of these derivatives involves in vitro cytotoxicity assays. These tests measure the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).

A series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and their corresponding hydrazides and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides were synthesized and tested against human HCT-116 and MCF-7 cell lines. nih.govacs.org Out of 25 derivatives, 10 showed activity against HCT-116 cells with IC50 values ranging from 1.9 to 7.52 µg/mL, and 17 were active against MCF-7 cells with IC50 values from 2.3 to 6.62 µg/mL. nih.govacs.org For comparison, the standard chemotherapy drug doxorubicin (B1662922) had an IC50 of 3.23 µg/mL. nih.govacs.org

Symmetrically di-substituted phenylamino-s-triazine derivatives have also been evaluated for their cytotoxic activity against MCF7 and C26 cancer cell lines. nih.gov One compound in particular, 2d, showed potent activity with IC50 values of 6.54 and 0.38 μM against MCF7 and C26 cells, respectively. nih.gov Other derivatives, such as 2e, 3a, and 3e, also exhibited notable cytotoxicity. nih.gov

Furthermore, novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and tested against HepG2 and HCT116 human cancer cell lines. nih.gov Many of these compounds inhibited cell proliferation at low micromolar concentrations. nih.gov

A series of 3-methyl-2-phenyl-1H-indoles were investigated for their antiproliferative effects on HeLa, A2780, and MSTO-211H human tumor cell lines, with the most potent compounds showing GI50 values below 5 µM across all cell lines. researchgate.net

The table below summarizes the in vitro cytotoxicity data for selected derivatives.

Compound ClassCell LineIC50/GI50Reference
Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoatesHCT-1161.9–7.52 µg/mL nih.govacs.org
Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoatesMCF-72.3–6.62 µg/mL nih.govacs.org
Phenylamino-s-triazine derivative 2dMCF76.54 µM nih.gov
Phenylamino-s-triazine derivative 2dC260.38 µM nih.gov
3-Methyl-2-phenyl-1H-indolesHeLa, A2780, MSTO-211H< 5 µM researchgate.net
Cell Cycle Analysis and Effects on Proliferation

Understanding how these compounds affect the cell cycle is vital to elucidating their mechanism of action. Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

For instance, a styryl benzyl (B1604629) sulfone derivative, sodium (E)-2-{2-methoxy-5-[(2′,4′,6′-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na), was found to block the cell cycle progression of DU145 prostate cancer cells in the G2/M phase in a dose-dependent manner. nih.gov Similarly, treatment of MDA-MB-231 breast cancer cells with a pyrrolo[3,2-d]pyrimidine derivative led to a significant accumulation of cells in the G2/M phase. researchgate.net

In another study, pyrazole-indole hybrids were shown to cause cell cycle arrest in HepG2 cells. acs.org A 2,4-pyrimidinediamine derivative, compound 12a, was also found to induce cell cycle arrest in ALK-driven cancer cells. tandfonline.com

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a key mechanism through which anticancer drugs eliminate tumor cells. Several derivatives of this compound have been shown to induce apoptosis in cancer cells.

Quinoxaline (B1680401) derivatives are known to induce apoptosis. nih.gov While the precise molecular mechanism for the synthesized methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates was not fully elucidated, significant morphological changes indicative of cell death were observed in HCT-116 and MCF-7 cells after treatment. nih.govacs.org

The styryl benzyl sulfone derivative ON 01910.Na has been shown to induce apoptotic death in a wide variety of human tumor cell lines. nih.gov Studies with this compound in human leukemic cells revealed the induction of pro-apoptotic proteins NOXA and BIM. nih.gov

A 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivative, 12u, was confirmed to induce apoptosis in cancer cell lines, corroborating its cytotoxic potency. nih.gov Similarly, a potent 3-methyl-2-phenyl-1H-indole derivative was shown to induce the apoptosis pathway. researchgate.net

Pyrazole-indole hybrids have been investigated for their ability to induce apoptosis in HepG2 cells, with studies showing a downregulation of the anti-apoptotic protein Bcl-2. acs.org Furthermore, a 4-(4-formamidophenylamino)-N-methylpicolinamide derivative, 5q, was found to induce apoptosis and necrosis in cancer cells. nih.gov The 2,4-pyrimidinediamine derivative 12a also demonstrated the ability to synergistically inhibit the proliferation of ALK-driven cancer cells by inducing apoptosis. tandfonline.com

In Silico Target Identification (e.g., hTS Allosteric Inhibition)

Computational, or in silico, methods are increasingly used to predict the molecular targets of new compounds. Molecular docking studies can simulate the binding of a compound to the active site of a protein, providing insights into its potential mechanism of action.

For the series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, in silico studies suggested a possible mode of action through allosteric inhibition of human thymidylate synthase (hTS). nih.govacs.org Docking studies showed that these compounds could bind to the homodimer interface of hTS, stabilizing the inactive conformation of the enzyme. acs.org

In silico studies were also conducted on symmetrical di-substituted phenylamino-s-triazine derivatives to evaluate their binding affinity to several key anticancer targets, including EGFR, DHFR, VEGFR2, CDK2, mTOR, and PI3K. nih.gov

In Vivo Antitumor Efficacy Models (e.g., Xenograft Models)

To confirm the anticancer activity observed in vitro, promising compounds are often tested in animal models, such as mice with tumor xenografts. These in vivo studies provide crucial data on a compound's efficacy in a living organism.

The styryl benzyl sulfone derivative ON 01910.Na has shown a potent tumor inhibitory activity in nude mouse xenograft assays, where it was able to reduce tumor size and increase survival. nih.gov

A 4-(4-formamidophenylamino)-N-methylpicolinamide derivative, 5q, was investigated for its in vivo antitumor effects in a colon carcinoma-burdened mouse model. nih.gov The compound was found to effectively prolong the longevity of the mice and slow the progression of cancer. nih.gov

In another study, the 2,4-pyrimidinediamine derivative 12a demonstrated desirable in vivo antitumor potency in a SK-N-BE(2) xenograft model. tandfonline.com

Antimicrobial Activity Investigations

In addition to their anticancer properties, derivatives of this compound have also been explored for their potential as antimicrobial agents.

Thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate have been synthesized and tested for their antimicrobial activity. researchgate.netnih.gov The results indicated that the nature of the substituents on the thiophene ring significantly influenced their biological activity. researchgate.net Certain derivatives containing a pyridine (B92270) side chain showed excellent activity against both Gram-positive and Gram-negative bacteria, with some exhibiting activity comparable to the standard drugs ampicillin (B1664943) and gentamicin. researchgate.net Some compounds also displayed potent antifungal activity against Aspergillus fumigatus and good activity against Syncephalastrum racemosum. researchgate.net

Organodiselenide-tethered methyl anthranilates have also been assessed for their antimicrobial properties against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov The study found that Staphylococcus aureus and Candida albicans were more sensitive to these compounds than Escherichia coli. nih.gov One compound, methyl 2-amino-5-(methylselanyl) benzoate (B1203000), showed antifungal activity comparable to the standard drug clotrimazole (B1669251) and promising antibacterial activity against both E. coli and S. aureus. nih.gov

Antibacterial Spectrum Analysis

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain N-aryl amino acids, which share a structural resemblance, have shown promising broad-spectrum antibacterial potential, with activity comparable to standard drugs against Streptococcus pneumoniae, Escherichia coli, and Proteus mirabilis. mdpi.com Specifically, compounds like N-(4-Nitrophenyl)-L-proline and N-(4-Nitrophenyl)-L-valine have displayed significant inhibitory effects against a panel of bacterial strains. mdpi.com

Thiophene derivatives incorporating the phenylamino acetate moiety have also been synthesized and evaluated for their antibacterial action. researchgate.netnih.gov Some of these compounds exhibited excellent activity against various bacterial species. researchgate.netnih.gov The introduction of a pyridine side chain, in particular, was found to significantly enhance antimicrobial efficacy. researchgate.netnih.gov For example, certain pyridine derivatives of ethyl 5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate showed activity comparable to standard drugs like ampicillin and gentamicin. researchgate.net

Furthermore, organodiselenide-tethered methyl anthranilates, which can be considered derivatives, have been assessed for their antimicrobial properties. nih.gov Methyl 2-amino-5-(methylselanyl) benzoate, for example, exhibited promising antibacterial activity against E. coli and Staphylococcus aureus. nih.gov

Below is a table summarizing the antibacterial activity of selected this compound derivatives.

Compound/Derivative ClassTest Organism(s)Observed Activity
N-Aryl Amino Acids (e.g., N-(4-Nitrophenyl)-L-proline, N-(4-Nitrophenyl)-L-valine)Streptococcus pneumoniae, Escherichia coli, Proteus mirabilisPromising broad-spectrum antibacterial potential. mdpi.com
Thiophene Derivatives with Pyridine Side ChainGram-positive and Gram-negative bacteriaExcellent antimicrobial activity, comparable to ampicillin and gentamicin. researchgate.net
Methyl 2-amino-5-(methylselanyl) benzoateEscherichia coli, Staphylococcus aureusPromising antibacterial activity. nih.gov
Phthalimide (B116566) Aryl Ester (3b, R = Me)Staphylococcus aureus, Pseudomonas aeruginosaMIC value of 128 µg·mL−1. nih.gov
Antifungal Spectrum Analysis

In addition to their antibacterial effects, derivatives of this compound have been investigated for their antifungal properties. Thiophene derivatives, for instance, have shown significant activity against various fungal species. researchgate.netnih.gov One particular thiophene derivative demonstrated potent activity against Aspergillus fumigatus, while others were effective against Syncephalastrum racemosum. researchgate.net The antifungal action of some glycine (B1666218) derivatives is thought to target enzymes in the L-methionine biosynthetic pathway. nih.gov

Organodiselenide-tethered methyl anthranilates have also been evaluated, with Candida albicans showing greater sensitivity to these compounds than E. coli. nih.gov Notably, methyl 2-amino-5-(methylselanyl) benzoate displayed antifungal activity comparable to the standard drug clotrimazole. nih.gov Phthalimide aryl esters have also been reported to exhibit activity against yeasts such as Candida tropicalis and Candida albicans. nih.gov

The table below highlights the antifungal activity of some this compound derivatives.

Compound/Derivative ClassTest Organism(s)Observed Activity
Thiophene DerivativesAspergillus fumigatus, Syncephalastrum racemosumPotent to good activity. researchgate.net
Methyl 2-amino-5-(methylselanyl) benzoateCandida albicansActivity comparable to clotrimazole. nih.gov
Phthalimide Aryl Ester (3b, R = Me)Candida tropicalis, Candida albicansMIC value of 128 µg·mL−1. nih.gov
Glycine Derivatives (Restricticin, Lanomycin)Candida albicans, Aspergillus fumigatusAntifungal activity, with a synthetic analogue showing activity similar to ketoconazole. nih.gov
Mechanisms of Antimicrobial Action

The antimicrobial action of this compound derivatives is believed to involve their interaction with specific molecular targets within microbial cells. The phenylamino group is crucial for these interactions, often forming hydrogen bonds and hydrophobic interactions with target molecules. For some glycine derivatives, the proposed mechanism involves the inhibition of enzymes in the L-methionine biosynthetic pathway, as the antifungal effect can be reversed by certain amino acids. nih.gov In the case of phthalimide and N-phthaloylglycine esters, molecular docking studies have been employed to understand their mechanism of action at a molecular level. nih.gov

Anti-inflammatory and Analgesic Research

Derivatives of this compound have been investigated for their potential as anti-inflammatory and analgesic agents. The parent compound itself is considered a precursor for drugs with these properties.

A notable example is methyl 2-(2-(2,6-dichlorophenylamino)phenyl)acetate, a derivative of the non-steroidal anti-inflammatory drug (NSAID) diclofenac. google.com Pharmacological studies have shown that this compound possesses significant anti-inflammatory and analgesic effects. google.com It has demonstrated a marked ability to inhibit inflammatory responses in mouse models and has shown a clear analgesic effect against chemically induced pain. google.com

Research into other derivatives has also yielded promising results. A series of N-(5-(1-methyl-indol-3-yl)-1,3,4-thiadiazol-2-yl)-2-(5-substitutedphenyl)-3-(phenylamino)-4 and 5-dihydropyrazol-1-yl) acetamide (B32628) derivatives were found to have good anti-inflammatory activity in a carrageenan-induced rat paw edema model. tandfonline.comnih.gov Similarly, thiazole (B1198619) acetic acid derivatives have shown significant anti-inflammatory activity when compared to ibuprofen. ijpsonline.com The analgesic activity of some N-phenyl thiazole acetate derivatives was found to be comparable to that of aspirin. ijpsonline.com

The table below summarizes the anti-inflammatory and analgesic activities of selected derivatives.

Compound/DerivativeActivityModel/AssayFinding
Methyl 2-(2-(2,6-dichlorophenylamino)phenyl)acetateAnti-inflammatory, AnalgesicXylene-induced mouse ear swelling, Acetic acid-induced writhing in miceSignificant anti-inflammatory and analgesic effects. google.com
N-(5-(1-methyl-indol-3-yl)-1,3,4-thiadiazol-2-yl) derivativesAnti-inflammatoryCarrageenan-induced rat paw edemaGood anti-inflammatory activity. tandfonline.comnih.gov
Thiazole acetic acid derivativesAnti-inflammatoryNot specifiedSignificant activity compared to ibuprofen. ijpsonline.com
N-phenyl thiazole acetate derivativesAnalgesicNot specifiedActivity comparable to aspirin. ijpsonline.com

Anticonvulsant Activity Studies of Derivatives

The potential of this compound derivatives as anticonvulsant agents has been another area of focus. Studies on N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides, which are structurally related, have shown that these compounds can increase the latency time to the first symptom of a seizure in a pentylenetetrazole (PTZ)-induced seizure model in mice. researchgate.net The phenylalanine methyl ester derivative of N-phthaloylglycine, in particular, demonstrated antiepileptic effects even more potent than thalidomide. researchgate.net

Similarly, research on N-(benzyloxycarbonyl)glycine esters and amides has identified potent anticonvulsant agents. acs.org N-(benzyloxycarbonyl)glycine benzylamide was found to be particularly effective in the maximal electroshock (MES) test and in chemically induced seizure models. acs.org The anticonvulsant activity of nicotinyl-glycine derivatives has also been evaluated, with all synthesized compounds showing activity comparable to the standard drug phenytoin (B1677684) sodium. ijper.org It was noted that compounds with branched alkyl group substitutions were more active than those with aromatic group substitutions. ijper.org

Enzyme Inhibition and Receptor Binding Studies

The biological activities of this compound derivatives are often attributed to their ability to inhibit enzymes or bind to specific receptors. The core structure can act as an enzyme inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from binding and halting the catalytic activity. The phenylamino group plays a key role in these interactions through the formation of hydrogen and hydrophobic bonds.

Derivatives have been shown to inhibit various enzymes. For example, some phenylamino compounds have demonstrated significant inhibition of tyrosinase. In the context of anti-inflammatory action, derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2). tandfonline.comnih.gov Some benzenesulfonamide (B165840) derivatives, for instance, were found to be potent and selective COX-2 inhibitors. tandfonline.com

Receptor binding studies have also provided insights into the mechanisms of action. For instance, in silico studies have shown that N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides interact efficiently with the GABA-A receptor, which is a key target for anticonvulsant drugs. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective derivatives. For this compound derivatives, SAR studies have provided valuable insights across their various pharmacological activities. nih.govacs.orgmdpi.comdoi.orgmdpi.com

In the context of antimicrobial activity, SAR studies on thiophene derivatives have revealed that modifying the substituents at the 2-position of the thiophene ring significantly affects their biological activity. nih.gov The introduction of a pyridine side chain was found to be particularly beneficial for enhancing antimicrobial effects. nih.gov For N-aryl amino acids, the nature and position of substituents on the aryl ring have been shown to influence their antibacterial spectrum. mdpi.com

Regarding anti-inflammatory activity, SAR studies of pyrazole (B372694) derivatives have indicated that they are more potent against the COX-2 isozyme than COX-1. tandfonline.comnih.gov For thiazole acetic acid derivatives, it was found that the acid form was generally more active than the corresponding methyl esters. ijpsonline.com Halogenated compounds, particularly 2-chloro derivatives, showed high activity, while the position of methyl groups also influenced efficacy. ijpsonline.com

In the development of selective Abl kinase inhibitors, SAR studies of 2-(phenylamino)pyrido[2,3-d]pyrimidin-7-one derivatives have shown that introducing polar substituents at the 3- and 4-positions of the phenylamino moiety can improve potency. nih.gov A good correlation was observed between increased potency and decreased hydrophobicity. nih.gov

For anticonvulsant activity, SAR studies of N-phthaloylglycine derivatives suggest that increasing lipophilicity can enhance the delivery of these compounds to the brain, leading to remarkable activity. researchgate.net In the case of nicotinyl-glycine derivatives, compounds with branched alkyl substitutions were found to be more active than those with normal alkyl or aromatic substitutions. ijper.org

Systematic Modification of Substituents and Their Impact on Bioactivity

The core structure of this compound offers multiple sites for chemical modification, primarily on the phenyl ring. Alterations at these positions, such as the introduction of electron-donating or electron-withdrawing groups, polar or hydrophobic moieties, and bulky or compact substituents, can profoundly influence the compound's interaction with biological targets.

Research into related heterocyclic systems incorporating a 2-(phenylamino) moiety has demonstrated clear patterns in bioactivity based on substitution. For instance, in a series of pyrido[2,3-d]pyrimidin-7-one derivatives designed as Abl kinase inhibitors, modifications to the 3- and 4-positions of the phenylamino group were explored. nih.gov The introduction of polar substituents at these positions was found to significantly enhance the inhibitory potency. nih.gov This suggests that for this particular biological target, increasing the hydrophilicity of the phenylamino tail is a beneficial strategy.

Similarly, in the development of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives as Cyclin-Dependent Kinase 9 (CDK9) inhibitors, substitutions on the phenylamino ring were critical. The addition of a sulfonamide group at the meta-position (R = m-SO2NH2) yielded a potent inhibitor. acs.org Further modifications explored the impact of halogens, with a fluorine substituent (R' = F) leading to a highly potent pan-CDK inhibitor with a GI50 value under 10 nM against HCT-116 cancer cells. acs.org However, replacing the fluorine with chlorine resulted in a more than three-fold reduction in both CDK inhibitory activity and cellular potency. acs.org

In another study focusing on 1-phenyl-2-(phenylamino)ethanone derivatives as inhibitors of the MCR-1 enzyme, which confers colistin (B93849) resistance, substitutions on both the N-phenyl ring and the benzoyl moiety were systematically varied. The results indicated that the nature and position of substituents were crucial for activity. For example, derivatives with a 4-nitrophenyl group at the R4 position consistently showed promising inhibitory activity. mdpi.com

The anticancer activity of quinoxaline derivatives has also been enhanced by coupling them with amino acid esters, including a glycine methyl ester which mirrors the structure of this compound. nih.govacs.org In these hybrids, the amino acid portion can be further modified. For example, changing the glycine methyl ester to a D-alanine methyl ester or a DL-valine methyl ester resulted in varied cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, demonstrating that steric bulk on the acetate portion also modulates bioactivity. nih.govacs.org

These examples underscore a fundamental principle in medicinal chemistry: the biological activity of a core scaffold like this compound is not static but can be finely tuned through systematic and rational modification of its substituents.

Correlation of Structural Features with Observed Biological Responses

The structure-activity relationship (SAR) provides a framework for understanding how a molecule's chemical structure correlates with its biological effect. For derivatives related to this compound, several key correlations have been established.

Polarity and Hydrophobicity: A distinct correlation has been observed between the polarity of substituents on the phenylamino ring and the biological potency of certain inhibitors. In the study of Abl kinase inhibitors based on a 2-(phenylamino)pyrido[2,3-d]pyrimidin-7-one scaffold, a good correlation (R²=0.7) was found between the compound's potency and its calculated partition coefficient (ClogP). nih.gov Specifically, potency decreased as hydrophobicity increased. The most potent derivative identified in the series was also the most hydrophilic, featuring a glycoside substituent. nih.gov This indicates that for this target, interactions are favored by polar groups that can form hydrogen bonds or other polar contacts within the kinase's binding site.

Electronic Effects: The electronic properties of substituents (whether they are electron-donating or electron-withdrawing) can significantly influence binding affinity. In a study of 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives, substitution on a phenyl ring with electron-donating groups, such as a methoxy (B1213986) group, resulted in a higher antimigration effect compared to substitution with electron-withdrawing groups like chloro or nitro. nih.gov Conversely, for certain quinazolinone-based Schiff's bases, compounds with electron-withdrawing groups (e.g., -NO2) at the para position of a benzylidene ring showed the most potent analgesic activity. nih.gov

Steric Factors: The size and spatial arrangement of substituents play a critical role in how a molecule fits into its biological target. In the series of CDK9 inhibitors, increasing the size of an alkyl group at the C5-position of the pyrimidine (B1678525) core led to a dramatic decrease in inhibitory activity. acs.org An ethyl-substituted analog was 20-fold less potent against CDK9 than a methyl-substituted one, and a propyl-substituted analog was inactive. acs.org This highlights a strict steric constraint within the binding pocket of the enzyme. Similarly, in anticancer quinoxaline derivatives, replacing a small glycine methyl ester side chain with a bulkier DL-valine methyl ester led to a decrease in activity against the HCT-116 cell line. nih.govacs.org

The following tables present data from research on related compounds, illustrating the correlation between specific structural modifications and biological outcomes.

Table 1: SAR of 2-(Phenylamino)pyrido[2,3-d]pyrimidin-7-one Derivatives as Abl Kinase Inhibitors nih.gov

Compound R¹ (3-position) R² (4-position) Abl IC₅₀ (nM)
2 -OH -H 3.0
5 -NH₂ -H 2.8
7 -H -OH 15.0
8 -H -O-glycoside 1.4
9 -H -F 20.0
13 -H -NH₂ 10.0

This interactive table demonstrates that polar substituents at the 3- and 4-positions generally improve potency, with the bulky, polar glycoside group yielding the most active compound.

Table 2: Anticancer Activity of Quinoxaline Derivatives with Amino Acid Methyl Ester Side Chains nih.govacs.org

Compound Amino Acid Moiety IC₅₀ HCT-116 (μg/mL) IC₅₀ MCF-7 (μg/mL)
11a Glycine 7.52 6.62
11b L-Alanine 3.20 2.50
11d D-Alanine 3.70 3.30
11f DL-Valine >50 >50
Doxorubicin Reference Drug 3.23 0.42

This interactive table shows that increasing the steric bulk of the amino acid side chain from glycine to valine leads to a significant loss of anticancer activity.

Table 3: SAR of 1-Phenyl-2-(phenylamino)ethanone Derivatives as MCR-1 Inhibitors mdpi.com

Compound R⁴ (N-phenyl substituent) R¹ (Benzoyl substituent) MIC (μg/mL)
6g 4-NO₂ 4-F 8
6h 4-NO₂ 4-Cl 8
6i 4-NO₂ 4-Br 8
6l 4-NO₂ 4-propyl 4
6m 4-COOCH₃ 4-propyl 16

This interactive table illustrates that while different halogens at the R¹ position have little effect, changing the R⁴ substituent from an electron-withdrawing nitro group to a methyl ester reduces potency. An alkyl group at R¹ appears beneficial.

Future Research Directions and Translational Perspectives

Development of Novel Derivatives with Enhanced Bioactivity and Selectivity

A primary focus of future research will be the rational design and synthesis of novel derivatives of Methyl 2-(phenylamino)acetate. By strategically modifying the core structure, researchers aim to enhance specific biological activities while improving selectivity for molecular targets. Structure-activity relationship (SAR) studies have already demonstrated that the nature and position of substituents on the aromatic rings are critical in determining the cytotoxic activity of related compounds. acs.org Future efforts will likely involve the introduction of various functional groups to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric hindrance, thereby optimizing interactions with biological targets. For instance, creating derivatives with increased hydrogen-bonding capacity could be beneficial for applications like enzyme inhibition.

Investigation of Underexplored Biological Mechanisms and Molecular Targets

While some biological activities of this compound have been identified, including antimicrobial and potential anticancer effects, the underlying molecular mechanisms often remain to be fully elucidated. mdpi.com Future investigations should delve deeper into the specific cellular pathways and molecular targets modulated by this compound and its analogs. For example, its noted interaction with acetyl-CoA synthetase warrants further study to understand the downstream metabolic consequences. Additionally, exploring its potential as a serine protease inhibitor could unveil new therapeutic applications in conditions like chronic kidney disease and autoimmune disorders. biosynth.com The use of advanced proteomic and genomic techniques will be instrumental in identifying novel protein-ligand interactions and uncovering previously unknown biological functions.

Integration of Advanced Computational and Experimental Approaches in Drug Discovery

The synergy between computational modeling and experimental validation will be crucial in accelerating the discovery and development of new drugs based on the this compound scaffold. In silico studies, such as molecular docking, can predict the binding affinity of derivatives to specific targets, as demonstrated in the investigation of quinoxaline (B1680401) derivatives as potential inhibitors of human thymidylate synthase. acs.org These computational predictions can then guide the synthesis of the most promising candidates, which can be subsequently evaluated through in vitro and in vivo assays. This integrated approach streamlines the drug discovery process, saving time and resources by prioritizing compounds with the highest likelihood of success.

Potential for Clinical Development and Therapeutic Innovation

Given the promising preclinical data on some of its derivatives, this compound holds potential for clinical development. For instance, the development of the anticancer agent ON 01910.Na, a styrylbenzylsulfone derivative, highlights the therapeutic promise of this chemical class. acs.org Future research should focus on lead optimization to improve pharmacokinetic and pharmacodynamic properties, making them suitable for clinical trials. The broad spectrum of biological activities, including anti-inflammatory and analgesic properties suggested for its derivatives, opens up possibilities for developing treatments for a range of diseases. google.com Continued investigation into the synthesis of new derivatives and a deeper understanding of their biological actions will be key to translating these promising laboratory findings into innovative clinical therapies.

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValue
CAS Number23284-84-6
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
IUPAC Namemethyl 2-anilinoacetate
Physical FormSolid
Purity≥95%

This data is compiled from multiple sources. smolecule.comsigmaaldrich.comguidechem.com

Spectroscopic Data for this compound

TechniqueKey Features
¹H NMRAromatic protons: ~6.5–7.5 ppm; Methyl ester moiety: ~3.6–3.8 ppm
IR SpectroscopyN-H stretching: ~3300 cm⁻¹; Ester carbonyl stretching: ~1700 cm⁻¹
Mass SpectrometryExpected m/z for C₉H₁₁NO₂: 165.08

This data is based on typical spectral data for this compound.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-(phenylamino)acetate with high purity?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloroacetate derivatives with aniline derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) can yield the target compound. Post-synthesis purification via recrystallization or column chromatography is critical to achieve ≥95% purity, as noted in standard protocols for analogous phenylamino esters . Characterization using IR and NMR ensures the absence of unreacted aniline or ester intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound?

A combination of spectroscopic methods is recommended:

  • 1H NMR to confirm the presence of the phenylamino group (δ ~6.5–7.5 ppm for aromatic protons) and the methyl ester moiety (δ ~3.6–3.8 ppm).
  • IR spectroscopy to identify N-H stretching (~3300 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) vibrations.
  • Mass spectrometry (MS) for molecular ion confirmation (expected m/z for C₉H₁₁NO₂: 165.08). Discrepancies in spectral data may arise from residual solvents or tautomerism, necessitating repeated analysis under controlled conditions .

Q. How can researchers troubleshoot low yields in the synthesis of this compound?

Low yields often stem from incomplete reaction or side-product formation. Key optimizations include:

  • Using excess aniline to drive the reaction to completion.
  • Employing catalysts like DMAP (4-dimethylaminopyridine) to enhance ester-amine coupling efficiency.
  • Adjusting reaction temperature (e.g., reflux at 80–100°C) and duration (typically 12–24 hours) based on TLC monitoring .

Advanced Research Questions

Q. What strategies resolve conflicting spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra may arise from dynamic processes (e.g., rotamerism) or impurities. Solutions include:

  • Variable-temperature NMR to assess conformational stability.
  • HPLC-coupled MS to isolate and identify minor impurities.
  • X-ray crystallography for definitive structural confirmation, though this requires high-purity crystals .

Q. How does the electronic nature of substituents on the phenyl ring affect the reactivity of this compound?

Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring can reduce nucleophilicity of the aniline nitrogen, slowing downstream reactions like acylations. Conversely, electron-donating groups (e.g., -OCH₃) enhance reactivity. Computational studies (DFT) can predict substituent effects on charge distribution and reaction pathways .

Q. What are the stability considerations for this compound under different storage conditions?

The compound is prone to hydrolysis in humid environments, converting to 2-(phenylamino)acetic acid. Stability tests recommend:

  • Storing under anhydrous conditions at −20°C.
  • Monitoring via periodic HPLC to detect degradation.
  • Using stabilizers like molecular sieves in long-term storage .

Q. How can this compound be functionalized for pharmacological studies?

Key derivatization approaches include:

  • Hydrolysis to generate the carboxylic acid for salt formation (e.g., sodium salts for improved solubility) .
  • Amide coupling via EDC/HOBt to introduce bioactive moieties (e.g., sulfonamides) for target-specific assays .
  • Metal complexation for studying chelation properties in catalytic or therapeutic contexts .

Methodological Notes

  • Synthetic Protocols : Always validate reaction scalability; pilot-scale reactions (≥10 mmol) may require adjusted solvent ratios or heating methods .
  • Data Interpretation : Cross-reference spectral libraries for phenylamino esters to avoid misassignment of peaks .
  • Ethical Compliance : Adhere to institutional guidelines for waste disposal, particularly for amine-containing byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.